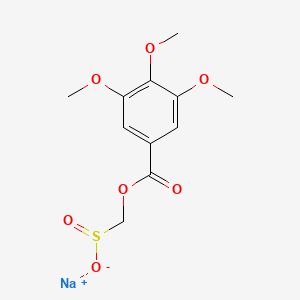

Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate

Description

Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate is a sulfinate salt characterized by a methanesulfinate core (CH₂SO₂⁻Na⁺) esterified with a 3,4,5-trimethoxybenzoyloxy group. This structure combines a sulfinate anion with a bulky, electron-rich aromatic moiety. The three methoxy (-OMe) substituents on the benzoyloxy group confer strong electron-donating effects, which may enhance the nucleophilicity of the sulfinate moiety. The compound’s steric profile and electronic properties make it a candidate for specialized organic reactions, particularly in nucleophilic additions or cross-couplings where solubility and reactivity are critical .

Properties

IUPAC Name |

sodium;(3,4,5-trimethoxybenzoyl)oxymethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7S.Na/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3;/h4-5H,6H2,1-3H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHBOKLYGFZOAU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methanesulfinic acid in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Synthetic Route:

Starting Materials: 3,4,5-trimethoxybenzoic acid, methanesulfinic acid, sodium hydroxide.

Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, typically around 25-30°C. The pH is maintained between 7-8 to facilitate the formation of the sodium salt.

Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water, to achieve high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.

Reduction: The compound can be reduced to form sulfides, which have applications in pharmaceuticals and agrochemicals.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Sulfonates: Formed through oxidation.

Sulfides: Formed through reduction.

Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of complex organosulfur compounds.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate involves its ability to interact with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity. Additionally, the methanesulfinate moiety can undergo redox reactions, modulating cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally distinct from conventional sodium arylsulfinates (e.g., sodium para-tolylsulfinate, Ar-SO₂⁻Na⁺) and alkylsulfinates (e.g., sodium methanesulfinate, CH₃SO₂⁻Na⁺). Key differences include:

- Substituent Position and Electronic Effects : Unlike arylsulfinates, where substituents directly modify the aryl ring attached to the sulfinate, the trimethoxy groups in this compound are part of an ester-linked benzoyloxy group. This indirect electronic effect may moderate the sulfinate’s nucleophilicity compared to arylsulfinates with direct substituents .

Reactivity in Model Reactions

Based on data from sodium arylsulfinates in nucleophilic additions (Table 1), substituent electronic and steric effects profoundly influence yields:

EDG = Electron-donating group.

*Hypothesized yield based on strong EDG enhancing reactivity but high steric hindrance reducing efficiency.

- Key Trends: Electron-donating groups (e.g., -OMe, -Me) generally improve yields compared to electron-withdrawing groups (-F, -Cl) . Steric hindrance (e.g., ortho-substitution) significantly reduces yields .

Functional and Application Comparisons

- Sodium Methanesulfinate : Used in cross-couplings and RAFT agent synthesis due to its small size and versatility . However, its simplicity limits its utility in reactions requiring aromatic stabilization or enhanced solubility.

- Sodium Arylsulfinates: Para-substituted variants (e.g., para-tolylsulfinate) are effective in nucleophilic additions (e.g., with 2-aminobenzonitrile) due to optimal electronic and steric profiles . The target compound’s ester-linked aromatic group may offer unique solubility advantages in polar aprotic solvents.

- Triazine-Based Sulfonates: While structurally distinct (sulfonate vs.

Research Findings and Implications

- Synthetic Utility : The compound’s strong EDG and moderate steric profile position it as a candidate for reactions requiring stabilized sulfinate nucleophiles. However, its performance may lag behind less hindered arylsulfinates in sterically sensitive contexts .

Biological Activity

Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate is an organosulfur compound with the molecular formula and a molecular weight of approximately 312.2731 g/mol. This compound is characterized by its unique structure, which features a methanesulfonate group attached to a benzene ring that is further substituted with three methoxy groups and a benzoyloxy moiety. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and organic synthesis.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving methanesulfonic acid derivatives. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for diverse applications in organic synthesis and as a reducing agent in biochemical assays.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its role in modulating various biochemical pathways.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 25 µM.

- Lung Cancer Models : Another study reported significant reductions in cell viability in A549 lung cancer cells upon treatment with varying concentrations of the compound, suggesting its potential as a therapeutic agent against lung cancer .

The proposed mechanisms through which this compound exerts its biological effects include:

- Antioxidant Activity : The compound displays antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This action may contribute to its protective effects against cellular damage associated with cancer progression.

- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in tumor growth and metastasis, although further research is required to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other organosulfur compounds that exhibit biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium Methanesulfinate | Simple structure; widely used as a reducing agent | |

| 3-Methylthio-2-methylbenzenesulfonic acid | Contains methylthio group; used in organic synthesis | |

| Sodium 2-mercaptoacetate | Contains thiol group; used in biochemical applications |

This compound distinguishes itself through its unique combination of methoxy substituents on an aromatic ring along with a sulfonate group, which may enhance its reactivity and selectivity in biological systems.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed improved outcomes when combined with standard chemotherapy regimens.

- Case Study 2 : Another study assessed the compound's effectiveness in reducing tumor size in animal models of lung cancer. The results indicated a significant reduction in tumor volume compared to controls treated with placebo .

Q & A

Q. What are the recommended synthetic routes for Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate, and how can reaction yields be optimized?

Methodological Answer: A plausible synthesis involves esterification of sodium methanesulfinate with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions. Evidence from analogous sulfinate reactions (e.g., diazo coupling with sodium methanesulfinate ) suggests using polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) to minimize side reactions. Yield optimization may require stoichiometric tuning: excess sodium methanesulfinate (1.2–1.5 equiv.) improves conversion, as seen in sulfinate-mediated nucleophilic substitutions . Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) is critical, given the hygroscopic nature of sulfinate salts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization steps include:

- Melting Point Analysis : Compare against literature values for sodium methanesulfinate derivatives (e.g., 222–226°C ).

- FT-IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and sulfinate S-O stretches (~1050–1150 cm⁻¹) .

- NMR (¹H/¹³C) : Detect 3,4,5-trimethoxybenzoyl protons (δ 3.8–4.0 ppm for OCH₃; δ 7.5–8.0 ppm for aromatic protons) and sulfinate methyl group (δ 2.5–3.0 ppm) .

- Elemental Analysis : Validate Na and S content (theoretical: ~11.3% Na, ~15.6% S).

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the benzoyloxy group influence reactivity in sulfinate-mediated transformations?

Methodological Answer: Steric hindrance from substituents (e.g., ortho-methoxy groups) can reduce reaction efficiency. For example, sodium arylsulfinates with para-substituents (e.g., −OMe) yield higher product quantities (~87%) compared to ortho-substituted analogs (~64%) due to reduced steric clash during nucleophilic attack . Electronic effects also play a role: electron-donating groups (e.g., −OCH₃) enhance sulfinate nucleophilicity, while electron-withdrawing groups (e.g., −NO₂) may slow reactivity. Computational modeling (DFT) of charge distribution on the sulfinate anion can further clarify these trends .

Q. What mechanistic insights explain the low reactivity of alkylsulfinates (e.g., sodium methanesulfinate) in certain coupling reactions?

Methodological Answer: Alkylsulfinates like sodium methanesulfinate exhibit lower reactivity in radical or nucleophilic reactions compared to aryl analogs due to weaker C-S bond polarization and reduced stability of sulfinate radicals. Evidence from arylsulfinate studies shows trace yields (<5%) for alkylsulfinate couplings, attributed to rapid oxidation or disproportionation under standard conditions . To enhance reactivity, researchers may employ redox-active catalysts (e.g., Cu(I)/TEMPO) or photoredox systems to stabilize transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.